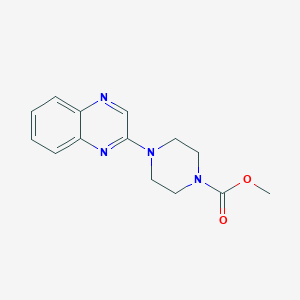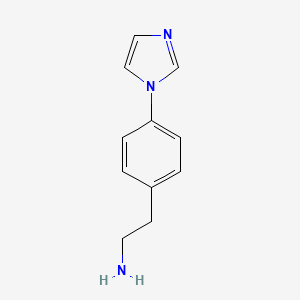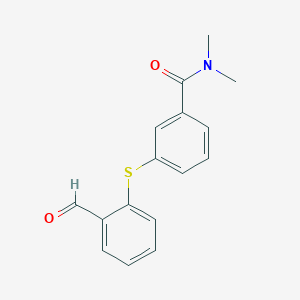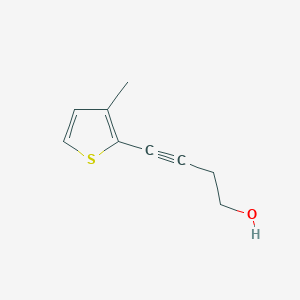
Methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate is a heterocyclic compound that features a quinoxaline ring fused with a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate typically involves the condensation of quinoxaline derivatives with piperazine. One common method includes the reaction of 2-chloroquinoxaline with piperazine in the presence of a base, followed by esterification with methyl chloroformate. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can also be employed to make the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, particularly at the 2-position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while reduction can yield dihydroquinoxaline derivatives .
Aplicaciones Científicas De Investigación
Methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mecanismo De Acción
The mechanism of action of methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the piperazine moiety can interact with neurotransmitter receptors, modulating their activity and potentially providing therapeutic effects in neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Quinazoline: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
Piperazine: A common moiety in many pharmaceuticals, known for its versatility in drug design.
Uniqueness
Methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate is unique due to its combined quinoxaline and piperazine structures, which provide a synergistic effect in its biological activities. This combination allows for a broader range of interactions with molecular targets, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C14H16N4O2 |
|---|---|
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H16N4O2/c1-20-14(19)18-8-6-17(7-9-18)13-10-15-11-4-2-3-5-12(11)16-13/h2-5,10H,6-9H2,1H3 |
Clave InChI |
DWEMHHMXXGVOMI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(1,3-Benzothiazol-2-ylmethoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13879956.png)
![6-Amino-3-prop-1-ynyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13879962.png)
![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}-2-methylpyrimidine-5-carboxylate](/img/structure/B13879969.png)

![4-[(1-Methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879983.png)

![2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B13880007.png)
![N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13880011.png)

![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide](/img/structure/B13880031.png)
![[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate](/img/structure/B13880043.png)
